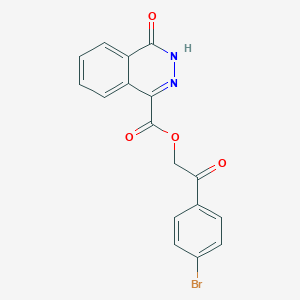
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, also known as MSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves its ability to inhibit the activity of certain enzymes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to changes in different biological processes, which can be studied to understand the role of these enzymes in different cellular functions.
Biochemical and Physiological Effects:
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of arachidonic acid from cellular membranes, which is involved in the production of various inflammatory mediators. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular functions, including cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has various advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the activity of specific enzymes, which can help researchers understand the role of these enzymes in different biological processes. However, one limitation is that Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate may not be selective for a specific enzyme and may also inhibit the activity of other enzymes. This can lead to unintended effects on different cellular functions.
Zukünftige Richtungen
There are various future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate. One direction is to study the role of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate in different disease models, such as cancer and inflammation. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to have anti-inflammatory effects, and its potential as a therapeutic agent for different inflammatory diseases can be explored. Another direction is to develop more selective inhibitors of specific enzymes, which can help researchers study the role of these enzymes in different biological processes with greater specificity.
Conclusion:
In conclusion, Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate is a valuable tool for scientific research due to its ability to inhibit the activity of certain enzymes and its various biochemical and physiological effects. Its applications in different disease models and the development of more selective inhibitors are promising directions for future research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, researchers can make informed decisions when using this compound in their studies.
Synthesemethoden
The synthesis of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves the reaction of 4-(4-morpholinylsulfonyl)benzylamine with methyl chloroformate. This reaction takes place in the presence of a base, such as triethylamine, and produces Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate as a white solid. The purity of the synthesized Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various applications in scientific research. It has been used as a tool to study the role of different proteins and enzymes in biological processes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in various cellular functions. This inhibition can help researchers understand the role of these enzymes in different biological processes.
Eigenschaften
Molekularformel |
C13H18N2O5S |
|---|---|
Molekulargewicht |
314.36 g/mol |
IUPAC-Name |
methyl N-[(4-morpholin-4-ylsulfonylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O5S/c1-19-13(16)14-10-11-2-4-12(5-3-11)21(17,18)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
InChI-Schlüssel |
GUCJAGSQRMKOLK-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Kanonische SMILES |
COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)

amino]butanoic acid](/img/structure/B299624.png)

![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

